Evidence Item 1: D-Ala1 Substitution Confers Proteolytic Stabilization Relative to Native All-L Peptide T
The primary structural differentiation of (D-Ala1)-Peptide T (CAS 106362-33-8) from native Peptide T is the replacement of the N-terminal L-alanine with D-alanine. While the free acid form CAS 106362-33-8 lacks published quantitative stability data relative to the native peptide, its C-terminal amide derivative DAPTA (CAS 106362-34-9)—which also incorporates the D-Ala1 modification—was explicitly described as a 'metabolically stable and more potent analogue of peptide T' [1]. In the context of the class-level inference that D-amino acid substitution at the N-terminus universally enhances peptide resistance to aminopeptidases, the presence of D-Ala at position 1 in (D-Ala1)-Peptide T is expected to confer superior stability compared to the all-L native Peptide T (ASTTTNYT), for which a plasma half-life of 30–60 minutes was reported in AIDS patients [2]. However, the free acid C-terminus of CAS 106362-33-8 distinguishes it from the amidated DAPTA, and its stability profile should be independently verified for each experimental system.
| Evidence Dimension | Proteolytic stability conferred by D-Ala N-terminal substitution |
|---|---|
| Target Compound Data | (D-Ala1)-Peptide T: D-alanine at position 1; quantitative stability half-life data not available for the free acid form in the published literature. |
| Comparator Or Baseline | Native Peptide T (L-Ala1, ASTTTNYT): Plasma half-life 30–60 minutes (initial compartment) in AIDS patients [2]; DAPTA (D-Ala1-Peptide T-amide): Reported as 'metabolically stable' relative to native Peptide T [1]. |
| Quantified Difference | Native Peptide T half-life: 30–60 min; DAPTA: metabolically stable (qualitative); (D-Ala1)-Peptide T: quantitative data not available. |
| Conditions | Plasma kinetics in human subjects (native Peptide T); in vitro metabolic stability assays (DAPTA). |
Why This Matters
For researchers designing in vitro assays requiring a peptide with enhanced protease resistance relative to the native sequence, the D-Ala1 modification provides a class-level advantage, but direct experimental confirmation using the free acid form is necessary.
- [1] Burke TR, Knight M, Chandrasekhar B, Ferretti JA. Reversed-phase preparative chromatography of [D-Ala1]-peptide T amide. J Chromatogr. 1988;444:345-348. PMID: 3204139. View Source
- [2] Ruff MR, Smith C, Kingan T, Jaffe H, Heseltine P, Gill MA, Mayer K, Pert CB, Bridge TP. Pharmacokinetics of peptide T in patients with acquired immunodeficiency syndrome (AIDS). Prog Neuropsychopharmacol Biol Psychiatry. 1991;15(6):791-801. PMID: 1763193. View Source
